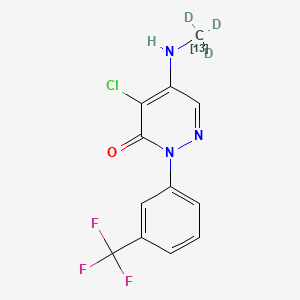
Norflurazon-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norflurazon-13C,d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of norflurazon, a pyridazinone herbicide known for its ability to inhibit carotenoid biosynthesis in plants. The stable isotope labeling with carbon-13 and deuterium makes this compound particularly useful in various analytical and research applications, including environmental studies and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Norflurazon-13C,d3 involves the incorporation of carbon-13 and deuterium into the norflurazon molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:
Preparation of Labeled Precursors: Carbon-13 and deuterium-labeled reagents are synthesized or purchased.
Formation of Pyridazinone Ring: The labeled precursors undergo cyclization reactions to form the pyridazinone ring.
Substitution Reactions: The pyridazinone ring is further modified through substitution reactions to introduce the trifluoromethylphenyl and chloro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large quantities of carbon-13 and deuterium-labeled reagents are prepared.
Automated Reaction Systems: Automated systems are used to carry out the cyclization and substitution reactions efficiently.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control to ensure the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
Norflurazon-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with different atoms or groups replacing the original ones.
Applications De Recherche Scientifique
Norflurazon-13C,d3 has a wide range of scientific research applications, including:
Environmental Studies: Used to trace the fate and transport of norflurazon in the environment.
Biochemical Research: Employed in studies of enzyme kinetics and metabolic pathways.
Agricultural Research: Used to investigate the effects of herbicides on plant physiology.
Analytical Chemistry: Utilized as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Mécanisme D'action
Norflurazon-13C,d3 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to a reduction in carotenoid levels, causing bleaching and ultimately the death of the plant. The molecular targets include the active site of phytoene desaturase, where this compound competes with the natural substrate, phytoene.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluridone: Another herbicide that inhibits carotenoid biosynthesis.
Clomazone: A herbicide with a similar mode of action but different chemical structure.
Diflufenican: Inhibits carotenoid biosynthesis but has a different target enzyme.
Uniqueness of Norflurazon-13C,d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity, such as environmental monitoring and biochemical assays.
Propriétés
Formule moléculaire |
C12H9ClF3N3O |
|---|---|
Poids moléculaire |
307.68 g/mol |
Nom IUPAC |
4-chloro-5-(trideuterio(113C)methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3 |
Clé InChI |
NVGOPFQZYCNLDU-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])NC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
SMILES canonique |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)
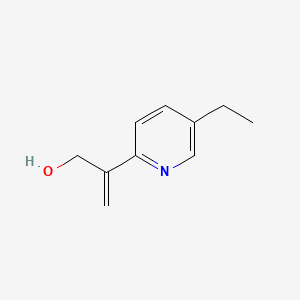
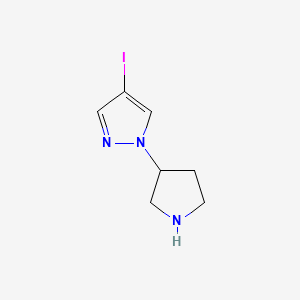
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
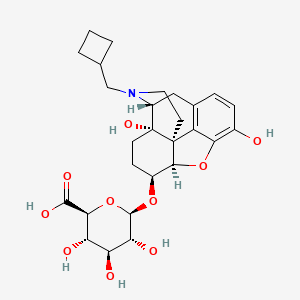
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)

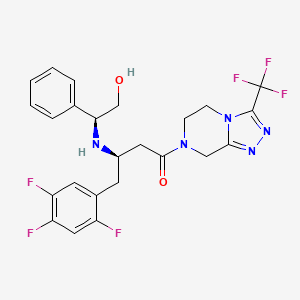
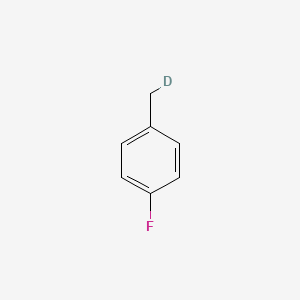
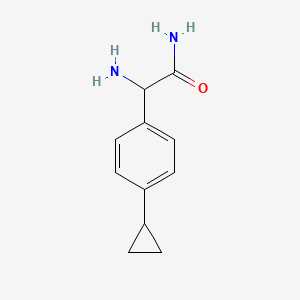
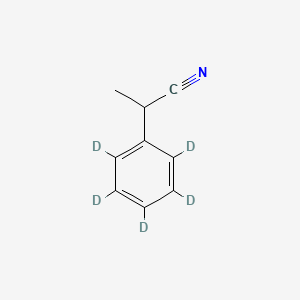
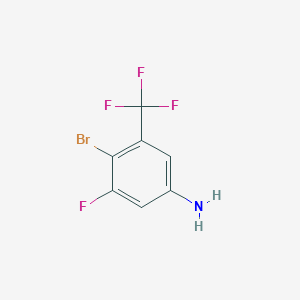
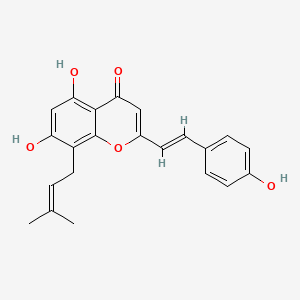
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
